molecular formula C15H30O5Si B026713 Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate CAS No. 91424-39-4

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Cat. No.: B026713
CAS No.: 91424-39-4
M. Wt: 318.48 g/mol
InChI Key: PPZUZFQSSULNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is an organic compound with the molecular formula C15H30O5Si. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is characterized by its tert-butyldimethylsilyloxy group, which provides stability and reactivity in synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of glutaric acid derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the preparation of biologically active molecules and as a protecting group in peptide synthesis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is unique due to its tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity in synthetic processes. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUZFQSSULNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536925
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91424-39-4
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of imidazole (40.85 g, 600 mmole) in dry CH2Cl2 (300 ml) was added dropwise a solution of t-butyldimethylsilyl chloride (45.2 g, 300 mmole) in dry CH2Cl2 (100 ml). After 15 minutes, the solution was treated dropwise over a 40 minute period with a solution of diethyl 3-hydroxyglutarate (40.8 g, 200 mmole) in CH2Cl2 (100 ml). After stirring at room temperature under argon for 18 hours, the mixture was washed with water and saturated NaCl solution, dried over Na2SO4 and evaporated. The crude product (73.04 g) was purified by chromatography on Merck silica gel (4000 ml), eluting with ethyl ether-hexane (1:9) to give title compound (~65 g, theory 63.6) as a colorless oil.
Quantity
40.85 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazole and tert-butylchlorodimethylsilane are added to a solution of diethyl 3-hydroxyglutarate in methylene chloride, and the reaction is performed to give diethyl 3-[(tert-butydimethylsilyl)oxy]pentanedioate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate a significant compound in organic synthesis?

A1: this compound serves as a crucial chiral intermediate in the synthesis of statins []. Statins are a class of drugs renowned for their cholesterol-lowering properties and are widely prescribed to manage cardiovascular diseases. The compound's significance stems from its role in establishing the stereochemistry vital for the biological activity of statin drugs.

Q2: The provided research mentions improved efficiency in the synthesis of this compound. What aspect of the synthesis is improved, and what advantages does it offer?

A2: The research describes an improved method for synthesizing (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, where this compound is a key precursor []. The improved process involves reacting (3R)-3-[(tert-butyldimethylsilyl)oxy]-pentanedioic acid monoesters with p-nitrophenyl chloroformate, followed by a reaction with triphenylphosphine bromide. This method boasts several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.